molecular formula C13H16N2O3 B083489 Acetylpheneturide CAS No. 13402-08-9

Acetylpheneturide

Cat. No.: B083489
CAS No.: 13402-08-9
M. Wt: 248.28 g/mol
InChI Key: GBPZSCQLDXUGNO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Acetylpheneturide can be synthesized through the reaction of pheneturide with acetic anhydride. The reaction typically involves heating pheneturide with acetic anhydride under reflux conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the final product through recrystallization to ensure high purity and quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various acetyl derivatives .

Mechanism of Action

The mechanism of action of acetylpheneturide involves the modulation of neuronal excitability by stabilizing neuronal membranes and reducing excitability. It achieves this by affecting the activity of sodium channels in the brain. Specifically, this compound prolongs the inactivation phase of sodium channels, making it more difficult for neurons to fire repeatedly. This action helps to dampen the hyperexcitability characteristic of seizure disorders .

Comparison with Similar Compounds

Uniqueness of Acetylpheneturide: this compound is unique in its specific acetylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties. Its ability to modulate sodium channels and stabilize neuronal membranes makes it a valuable compound in the treatment of epilepsy and other seizure disorders .

Properties

CAS No.

13402-08-9

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

N-(acetylcarbamoyl)-2-phenylbutanamide

InChI

InChI=1S/C13H16N2O3/c1-3-11(10-7-5-4-6-8-10)12(17)15-13(18)14-9(2)16/h4-8,11H,3H2,1-2H3,(H2,14,15,16,17,18)

InChI Key

GBPZSCQLDXUGNO-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC(=O)NC(=O)C

melting_point

100.5 °C

13402-08-9

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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